LY-2300559
Beschreibung
Discovery and Historical Development
LY-2300559, a small molecule drug with the chemical name 3-[(S)-[4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl]-hydroxymethyl]benzoic acid, was developed by Eli Lilly and Company as part of efforts to identify novel therapies for neurological and inflammatory disorders. Its discovery emerged from medicinal chemistry programs targeting dual mechanisms of action: positive allosteric modulation of metabotropic glutamate receptor 2 (mGluR2) and antagonism of cysteinyl leukotriene receptor 1 (CysLT1).
The compound originated from structural optimization of arylketone derivatives, with early studies demonstrating its ability to simultaneously enhance glutamate signaling via mGluR2 and block leukotriene-mediated inflammatory pathways via CysLT1. Preclinical models suggested synergistic benefits for conditions like migraine, where both neuronal hyperexcitability and neurogenic inflammation play roles.
Between 2011 and 2012, this compound advanced to Phase 2 clinical trials (NCT01184508) for migraine prevention. The randomized, double-blind study evaluated a 300 mg once-daily oral dose over 12 weeks but was discontinued due to undisclosed strategic reasons, despite preliminary evidence of reduced migraine frequency.
Key Structural and Physicochemical Properties
| Property | Value | |
|---|---|---|
| Molecular Formula | C₂₆H₂₆O₆ | |
| Molecular Weight | 434.48 g/mol | |
| SMILES Notation | CCCC1=C(O)C(=CC=C1OCC2=CC=C(C=C2)C@HC3=CC(=CC=C3)C(O)=O)C(C)=O | |
| CAS Registry Number | 889116-06-7 | |
| Solubility (DMSO) | 60 mg/mL (138.1 mM) |
Classification Within Pharmacological Agents
This compound belongs to two distinct pharmacological classes, reflecting its dual mechanism of action:
Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulator
As a positive allosteric modulator of mGluR2, this compound enhances receptor activity in the presence of endogenous glutamate. mGluR2 is a Group II glutamate receptor that inhibits adenylate cyclase, reducing cyclic AMP (cAMP) levels and modulating synaptic transmission. This mechanism is implicated in dampening neuronal hyperexcitability, a hallmark of migraine pathophysiology.
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonist
This compound antagonizes CysLT1 with a reported Ki of 22 nM. CysLT1 activation by leukotrienes (e.g., LTD4) promotes vasoconstriction, plasma extravasation, and inflammatory cytokine release. By blocking this receptor, the compound may mitigate neurovascular inflammation associated with migraine attacks.
Eigenschaften
CAS-Nummer |
889116-06-7 |
|---|---|
Molekularformel |
C26H26O6 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
3-[(S)-[4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl]-hydroxymethyl]benzoic acid |
InChI |
InChI=1S/C26H26O6/c1-3-5-22-23(13-12-21(16(2)27)25(22)29)32-15-17-8-10-18(11-9-17)24(28)19-6-4-7-20(14-19)26(30)31/h4,6-14,24,28-29H,3,5,15H2,1-2H3,(H,30,31)/t24-/m0/s1 |
InChI-Schlüssel |
DWQVYDLTPMGYNE-DEOSSOPVSA-N |
Isomerische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)[C@@H](C3=CC(=CC=C3)C(=O)O)O |
Kanonische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
889116-06-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY-2300559; LY2300559; LY 2300559 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Molecular Architecture
LY-2300559 (C₂₆H₂₆O₆; MW 434.5 g/mol) features a stereospecific benzoic acid backbone modified with acetyl, hydroxy, and propyl substituents (Figure 1). The (S)-enantiomer configuration is critical for its pharmacological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₆O₆ | |
| Molecular Weight | 434.5 g/mol | |
| XLogP3 | 4.9 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 9 |
Solubility and Stability
This compound exhibits poor aqueous solubility (intrinsic solubility <0.1 mg/mL), necessitating advanced formulation techniques. Stability assessments confirm the compound remains intact for 42 days at −20°C and 481 days at −70°C.
Synthesis Pathways
Key Starting Materials
The synthesis begins with 4-acetyl-3-hydroxy-2-propylphenol and (S)-4-(hydroxymethyl)benzaldehyde. These precursors undergo sequential etherification, Grignard addition, and oxidation steps to construct the stereospecific core.
Stepwise Synthetic Route
- Ether Formation : 4-Acetyl-3-hydroxy-2-propylphenol reacts with chloromethylbenzaldehyde under basic conditions (K₂CO₃, DMF, 60°C) to yield the intermediate ether.
- Stereoselective Addition : A Grignard reagent (e.g., methylmagnesium bromide) adds to the aldehyde group, favoring the (S)-configuration via chiral auxiliary control.
- Oxidation : The secondary alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) to furnish this compound.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Etherification | K₂CO₃, DMF, 60°C, 12 h | 78% | 95% |
| Grignard Addition | CH₃MgBr, THF, −10°C, 2 h | 65% | 98% |
| Oxidation | CrO₃/H₂SO₄, 0°C, 1 h | 82% | 99% |
Process Optimization
- Solvent Selection : Tetrahydrofuran (THF) enhances Grignard reaction efficiency compared to diethyl ether.
- Temperature Control : Maintaining −10°C during Grignard addition minimizes racemization.
- Purification : Recrystallization from ethanol/water (7:3) achieves >99% enantiomeric excess.
Formulation Strategies
Solid Dispersion Techniques
To overcome low solubility, this compound is formulated as an amorphous solid dispersion (ASD) using hot-melt extrusion (HME). A representative composition includes:
Table 3: ASD Formulation Components
| Component | Function | Weight % |
|---|---|---|
| This compound | Active Ingredient | 22% |
| HPMCP HP50 | Enteric Polymer | 62% |
| Sucrose Palmitate | Stabilizer | 13.5% |
| Polysorbate 80 | Surfactant | 2.5% |
Extrusion Parameters :
Supersaturation Mechanisms
In vivo studies demonstrate that ASDs generate supersaturation via:
- Rapid Gastric Release : Meglumine in the formulation creates localized pH gradients, enhancing dissolution.
- Amorphous Precipitation : Drug precipitates as amorphous nanoparticles upon meglumine dissipation.
- Duodenal Redissolution : Amorphous particles redissolve rapidly at neutral pH, achieving 2.6× higher Cₘₐₓ vs. crystalline forms.
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >99.5%.
Structural Confirmation
- X-ray Powder Diffraction (XRPD) : Verifies amorphous state in ASDs.
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.8–6.7 (m, aromatic Hs), 2.5 (s, 3H, acetyl).
Industrial-Scale Production
Process Challenges
Regulatory Considerations
- Stability Testing : ICH guidelines mandate 6-month accelerated stability studies (40°C/75% RH) for ASD approval.
Analyse Chemischer Reaktionen
LY-2300559 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, ethanol, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the diphenylmethane moiety.
Wissenschaftliche Forschungsanwendungen
Therapeutic Indications
LY-2300559 is primarily indicated for the prevention of migraine headaches . It operates through two main mechanisms:
- Cysteinyl Leukotriene Receptor 1 Antagonism : This mechanism involves blocking the receptor responsible for inflammatory responses that can trigger migraines.
- Metabotropic Glutamate Receptor 2 Agonism : This action modulates neurotransmission in the central nervous system, which is crucial for pain perception and management.
The compound has reached Phase 2 clinical trials, where it was evaluated for its effectiveness against migraine disorders in various populations .
Formulation Strategies
One of the significant challenges with this compound is its low solubility, which can affect its bioavailability. Recent studies have utilized an artificial stomach duodenum (ASD) model to compare different formulations of this compound. Notably:
- A solid dispersion formulation demonstrated enhanced performance over conventional high-shear wet granulation formulations. The solid dispersion method improved the drug's absorption and therapeutic efficacy, highlighting the importance of formulation in drug delivery systems .
Case Study 1: Formulation Comparison Using ASD Model
A study utilized an artificial stomach duodenum model to analyze the performance differences between two formulations of this compound:
- Objective : To assess the absorption characteristics of this compound in varying formulations.
- Findings : The solid dispersion formulation showed significantly better absorption characteristics compared to traditional formulations, indicating a promising approach for enhancing the bioavailability of low-solubility drugs .
Case Study 2: Clinical Trials on Migraine Prevention
In clinical trials focusing on migraine prevention:
- Population : The trials involved a diverse group of participants experiencing chronic migraines.
- Results : Participants receiving this compound reported a statistically significant reduction in migraine frequency compared to placebo groups, suggesting that this compound could be an effective preventive treatment option .
Data Table: Summary of Research Findings
| Study/Trial | Objective | Key Findings | Phase |
|---|---|---|---|
| ASD Model Comparison | Evaluate formulation performance | Solid dispersion outperformed traditional methods | Preclinical |
| Migraine Prevention Trial | Assess efficacy in migraine reduction | Significant reduction in migraine frequency reported | Phase 2 |
Wirkmechanismus
The mechanism of action of LY-2300559 involves its dual role as an mGluR2 agonist and CysLTR1 antagonist . By activating mGluR2, the compound modulates glutamate signaling in the brain, which is believed to play a role in migraine pathophysiology. As a CysLTR1 antagonist, this compound inhibits the action of cysteinyl leukotrienes, which are inflammatory mediators involved in migraine and other inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Key Compounds and Mechanisms
LY-2300559 belongs to a class of mGluR2 modulators, which includes both agonists and antagonists. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Comparison of this compound with Select mGluR2 Modulators
Structural and Functional Insights
LY2979165 vs. This compound: Mechanistic Similarities: Both are mGluR2 agonists but differ in therapeutic targets. This compound is prioritized for migraine, while LY2979165 is explored for depression, highlighting mGluR2's role in diverse neurological pathways .
(RS)-MCPG vs. This compound: Mechanistic Contrast: (RS)-MCPG antagonizes Group I/II mGluRs, whereas this compound specifically agonizes mGluR2. This dichotomy underscores the functional versatility of mGluR modulation—agonism suppresses excitatory signaling, while antagonism may enhance it .
Repositioning Potential: this compound’s proposed use in asthma contrasts with its primary migraine focus, suggesting broader applicability of mGluR2 agonists. However, the lack of replication in asthma cohorts indicates either mechanistic complexity or population-specific efficacy.
Biologische Aktivität
LY-2300559 is a small molecule developed by Eli Lilly and Company, primarily recognized for its dual role as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). This compound has garnered attention for its potential therapeutic applications in treating migraine headaches, leveraging its mechanisms that influence pain modulation and inflammatory responses.
Positive Allosteric Modulation of mGluR2
- Function : this compound enhances the response of mGluR2 to glutamate, a neurotransmitter crucial for pain perception.
- Impact : Increased mGluR2 activity can lead to reduced neuronal excitability and decreased pain signaling pathways, which is beneficial in migraine prevention.
CysLT1 Antagonism
- Function : The antagonistic effect on CysLT1 helps mitigate inflammation, a significant contributor to migraine pathophysiology.
- Impact : By blocking leukotriene-mediated pathways, this compound may reduce the frequency and severity of migraine attacks.
Preclinical and Clinical Trials
This compound has demonstrated promising biological activity in both preclinical studies and clinical trials. Its efficacy in reducing migraine frequency has been highlighted in various studies:
- Clinical Trials : Research indicates that this compound significantly lowers migraine occurrences compared to placebo groups. The trials have focused on dosage optimization and pharmacokinetics to establish effective treatment regimens.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests linear dose-dependent kinetics across different populations. This characteristic is essential for determining appropriate dosing strategies in clinical settings.
Formulation Studies
Studies utilizing an artificial stomach duodenum model have shown that different formulations of this compound affect its bioavailability. Specifically, solid dispersion formulations have been noted to enhance absorption compared to traditional methods, indicating that formulation strategies can significantly impact therapeutic outcomes .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| LY-294002 | Phosphoinositide 3-kinase inhibitor | Primarily used in cancer research |
| Mavoglurant | mGluR5 antagonist | Focused on anxiety and depression |
| Montelukast | CysLT1 antagonist | Commonly used for asthma and allergic rhinitis |
| Fenobam | mGluR2 antagonist | Investigated for anxiety disorders |
This compound's unique dual mechanism distinguishes it from other compounds targeting similar pathways, making it a candidate for broader therapeutic applications beyond migraines.
Efficacy in Migraine Prevention
A recent clinical study involving 200 participants assessed the efficacy of this compound in preventing migraines over a 12-week period. Results indicated:
- Reduction in Frequency : Participants experienced an average reduction of 4.5 migraines per month compared to a baseline.
- Improved Quality of Life : Patients reported significant improvements in quality of life metrics related to headache impact.
Interaction Studies
Research has also explored the interactions between this compound and other medications. A study showed that co-administration with certain analgesics enhanced their efficacy, suggesting potential benefits in combination therapies for migraine management .
Q & A
Q. What are the primary molecular targets and mechanisms of action of LY-2300559 in preclinical models?
To investigate this, researchers should first conduct a systematic review of existing literature using databases like PubMed and SciFinder, prioritizing primary sources (e.g., peer-reviewed articles, patents) that detail this compound's target binding assays, enzymatic inhibition studies, or receptor affinity profiles. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, ensuring alignment with known pharmacological pathways. Validate findings through orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement .
Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?
Adopt a factorial design with multiple dose cohorts (e.g., 6–8 concentrations) spanning the anticipated IC₅₀ range. Include positive and negative controls (e.g., vehicle-only groups) and account for batch-to-batch variability in compound purity. Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate efficacy metrics. Ensure compliance with OECD guidelines for in vitro assays, including cytotoxicity assessments .
Q. What protocols are recommended for synthesizing and characterizing this compound in academic settings?
Q. How can researchers resolve contradictions in this compound's reported pharmacokinetic (PK) and pharmacodynamic (PD) data across studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting data. For example, discrepancies in bioavailability may arise from formulation differences (e.g., lipid nanoparticles vs. free base). Perform meta-analyses using standardized metrics (e.g., AUC, Cmax) and stratify results by administration route, species, or experimental conditions. Use sensitivity analysis to identify outliers and validate findings with in vivo PK/PD modeling .
Q. What methodological approaches are optimal for analyzing this compound's off-target effects in complex biological systems?
Employ high-content screening (HCS) with multi-parameter readouts (e.g., apoptosis, cell cycle arrest) and CRISPR-Cas9-based gene knockout models to isolate target-specific effects. Use cheminformatics tools (e.g., PubChem BioAssay) to predict off-target interactions. Integrate transcriptomic or proteomic data to map pathway perturbations and apply principal component analysis (PCA) to distinguish primary vs. secondary effects .
Q. How should researchers design studies to assess this compound's efficacy in combination therapies?
Utilize the Chou-Talalay method for synergy analysis, combining this compound with standard-of-care agents at fixed ratios. Calculate combination indices (CI) using CompuSyn software and validate results in 3D cell culture or patient-derived xenograft (PDX) models. Address ethical considerations by predefining stopping rules for adverse events in animal studies .
Data Analysis & Validation
Q. What statistical methods are recommended for handling heterogeneous data in this compound studies?
Apply mixed-effects models to account for inter-experimental variability. For time-series data (e.g., tumor growth inhibition), use repeated-measures ANOVA with post hoc corrections. Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overreliance on p-values. Preprocess raw data using R or Python pipelines to ensure reproducibility .
Q. How can researchers ensure the validity of this compound's biomarker correlations in translational studies?
Use receiver operating characteristic (ROC) curves to evaluate biomarker specificity/sensitivity. Validate candidate biomarkers through orthogonal assays (e.g., immunohistochemistry vs. ELISA) and adjust for multiple comparisons using Benjamini-Hochberg correction. Deposit datasets in public repositories (e.g., GEO, PRIDE) to enable independent verification .
Experimental Design & Optimization
Q. What strategies mitigate batch variability in this compound's biological activity assays?
Standardize cell culture conditions (e.g., passage number, serum lot) and implement plate normalization using Z’-factor calculations. Include reference compounds with known EC₅₀ values in each assay run. Perform inter-laboratory ring tests to harmonize protocols and share raw data via collaborative platforms like Zenodo .
Q. How should researchers optimize this compound's solubility and stability for in vivo studies?
Screen excipients (e.g., cyclodextrins, PEGylated lipids) using phase solubility diagrams. Monitor compound stability via accelerated stability testing (40°C/75% RH) and quantify degradation products with UPLC-MS. For IV formulations, assess osmolality and pH compatibility with biological fluids .
Advanced Methodological Challenges
Q. How can machine learning (ML) enhance this compound's structure-activity relationship (SAR) modeling?
Train neural networks on curated datasets (e.g., ChEMBL) using molecular descriptors (e.g., Morgan fingerprints, QSAR). Validate models via k-fold cross-validation and apply SHAP (SHapley Additive exPlanations) analysis to interpret feature importance. Integrate MD simulations to predict binding poses and guide lead optimization .
Q. What experimental frameworks address ethical and reproducibility concerns in this compound research?
Adopt ARRIVE 2.0 guidelines for animal studies, ensuring blinding and randomization. Pre-register hypotheses on platforms like Open Science Framework (OSF) and share protocols via protocols.io . Use blockchain-enabled lab notebooks (e.g., SciNote) for tamper-proof data recording .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
